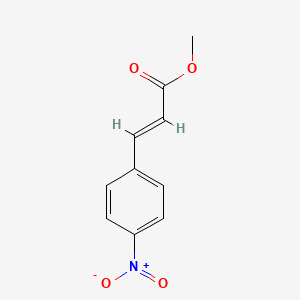

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

Description

Properties

IUPAC Name |

methyl (E)-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXKMHUNXMXXDM-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-57-0, 1608-36-2 | |

| Record name | (E)-Methyl 4-nitrocinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(4-nitrophenyl)-2-propenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ3Z8Y2N3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester typically involves the esterification of 3-(4-nitrophenyl)-2-propenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 3-(4-Aminophenyl)-2-propenoic acid, methyl ester.

Reduction: 3-(4-Nitrophenyl)-2-propenoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H9NO4

- Molecular Weight : 199.18 g/mol

- Key Functional Groups : Nitro group (-NO2), Ester group (-COO-)

The compound features a propenoic acid backbone with a para-nitrophenyl substituent, which enhances its electrophilic character and reactivity.

Synthetic Routes

The synthesis of 2-propenoic acid, 3-(4-nitrophenyl)-, methyl ester typically involves:

- Esterification : The reaction of 3-(4-nitrophenyl)-2-propenoic acid with methanol under acidic conditions (e.g., sulfuric acid) .

- Alternative Methods : Claisen condensation and Knoevenagel condensation reactions have also been employed for its synthesis .

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. It is particularly useful in:

- Polymerization Reactions : The compound can undergo free radical polymerization to form polymers and resins used in various industrial applications.

- Synthesis of Derivatives : It can be transformed into various derivatives through oxidation, reduction, and substitution reactions .

Biology

This compound has shown potential in biological research:

- Antimicrobial Activity : Studies indicate significant antibacterial and antifungal properties against pathogens such as E. faecalis and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 mm |

| P. aeruginosa | 50 µg/mL | 24 mm |

| S. typhi | 40 µg/mL | 30 mm |

| K. pneumoniae | 50 µg/mL | 19 mm |

These findings suggest that the compound's efficacy is comparable to standard antibiotics .

Medicine

In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceutical agents:

- Potential Drug Development : Its derivatives are being explored for their anticancer properties and other therapeutic applications .

Industry

The compound is utilized in the production of materials such as:

- Polymers and Resins : Due to its ability to polymerize effectively, it is valuable in creating durable materials used in coatings and adhesives .

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the antimicrobial properties of methyl p-nitrocinnamate against several pathogens. The results indicated that it could serve as a potential alternative to traditional antibiotics .

- Polymerization Research : Research conducted on the polymerization of this compound revealed its potential for creating high-performance materials with desirable mechanical properties .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester involves its interaction with various molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid, which can then participate in further biochemical reactions. The nitro group can also undergo reduction to form an amino group, which can interact with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Phenyl Ring

Methyl 4-Hydroxycinnamate

- IUPAC Name: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester

- Molecular Formula : C₁₀H₁₀O₃

- Average Mass : 178.1846 g/mol

- CAS : 3943-97-3

- Key Differences: Replaces -NO₂ with -OH, introducing hydrogen-bonding capability. Naturally occurring in plants (e.g., Clinacanthus nutans and Doryopteris raddiana) . Exhibits bioactivity: Binds strongly to breast cancer receptors (binding affinity: -9.3 kcal/mol) .

Methyl 4-Methoxycinnamate

Ester Group Variation

Ethyl 4-Nitrocinnamate

- IUPAC Name: 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester

- Molecular Formula: C₁₁H₁₁NO₄

- CAS: Not explicitly listed (see for structural details).

- Key Differences: Ethyl ester increases hydrophobicity (logP higher than methyl ester). Used in organic synthesis as a UV-absorbing monomer .

Long-Chain Alkyl Esters

- Example: 2-Propenoic acid, 3-[4-(decyloxy)phenyl]-, 4-nitrophenyl ester (CAS: 89023-08-5)

- Molecular Formula: C₂₅H₃₁NO₅

Bioactivity and Natural Occurrence

Physicochemical Properties and Reactivity

Electronic Effects

Nitro Group :

- Hydroxy/Methoxy Groups: Electron-donating effects increase electron density, enhancing susceptibility to oxidation (e.g., -OH → quinone formation) .

Thermal Stability

- Methyl 4-Nitrophenylacrylate : Higher thermal stability (predicted boiling point: ~405°C) compared to hydroxy analogs due to reduced hydrogen bonding .

Biological Activity

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester, commonly known as methyl p-nitrocinnamate, is an organic compound with the molecular formula C10H9NO4. This compound has garnered attention in various fields due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a propenoic acid backbone with a nitrophenyl substituent at the 3-position. The presence of the nitro group enhances its electrophilic character and influences its reactivity and biological activity.

Molecular Structure

- Molecular Formula : C10H9NO4

- Molecular Weight : 199.18 g/mol

- Key Functional Groups : Nitro group (-NO2), Ester group (-COO-)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses both antibacterial and antifungal activities.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 mm |

| P. aeruginosa | 50 µg/mL | 24 mm |

| S. typhi | 40 µg/mL | 30 mm |

| K. pneumoniae | 50 µg/mL | 19 mm |

These results demonstrate that the compound's antimicrobial efficacy is comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against different cancer cell lines. Notably, it has been observed to induce cytotoxic effects and influence cell cycle progression.

- Cell Line Studies :

- Mechanism of Action :

Study on Antibacterial Efficacy

A study conducted by Roxana et al. demonstrated that methyl p-nitrocinnamate exhibited significant antimicrobial activity against drug-resistant strains of bacteria. The study highlighted:

- The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

- Comparative analysis showed that the compound's efficacy was superior to several conventional antibiotics .

Study on Anticancer Properties

Another significant study assessed the impact of the compound on colorectal cancer cells (Caco-2). Key findings included:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.